molecular formula C26H16N2S B11486936 2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline

2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline

Cat. No.: B11486936
M. Wt: 388.5 g/mol
InChI Key: VOXATEIUCBISPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline: is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline is unique due to its combination of a benzothiophene moiety and a phenyl group attached to the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H16N2S

Molecular Weight

388.5 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-2-phenylbenzo[g]quinoxaline

InChI

InChI=1S/C26H16N2S/c1-2-8-17(9-3-1)25-26(21-16-29-24-13-7-6-12-20(21)24)28-23-15-19-11-5-4-10-18(19)14-22(23)27-25/h1-16H

InChI Key

VOXATEIUCBISPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CSC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.